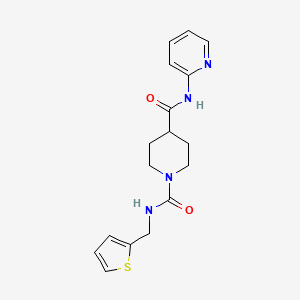

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with substituents including pyridine and thiophene moieties. Its molecular formula is C17H20N4O2S with a molecular weight of approximately 344.4 g/mol . The presence of these functional groups is believed to contribute significantly to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1226442-08-5 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely modulates the activity of enzymes and receptors involved in various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Several studies have reported on the biological activity of piperidine derivatives, including this compound. These activities include:

- Antitumor Activity : Research indicates that piperidine derivatives can exhibit significant antitumor effects. For instance, compounds structurally related to this derivative have been shown to inhibit cell proliferation in cancer cell lines such as HepG2 .

- Neuroprotective Effects : Preliminary studies suggest that certain piperidine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : There is emerging evidence that piperidine derivatives may also exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Study on Antitumor Activity

In a study evaluating various piperidine derivatives for their antitumor potential, a compound similar to this compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. This suggests that such compounds could be developed into effective cancer therapies targeting specific cellular mechanisms .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound’s thiophene and pyridine rings are susceptible to oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Thiophene ring oxidation | H₂O₂, AcOH, 60°C | Thiophene sulfoxide derivatives | Selective oxidation at sulfur atom |

| Pyridine N-oxidation | mCPBA, CH₂Cl₂, RT | Pyridine N-oxide | Retention of amide functionality |

-

Thiophene Oxidation : Hydrogen peroxide in acetic acid oxidizes the thiophene moiety to sulfoxide, confirmed via LC-MS and NMR.

-

Pyridine Oxidation : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine nitrogen to form N-oxide derivatives without affecting the amide bonds.

Reduction Reactions

The amide and aromatic groups participate in reduction pathways:

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Amide reduction | LiAlH₄, THF, reflux | Piperidine amine derivatives | Complete reduction of carboxamide |

| Aromatic ring hydrogenation | H₂, Pd/C, MeOH, 50°C | Tetrahydrothiophene analogs | Partial ring saturation observed |

-

Amide Reduction : Lithium aluminum hydride reduces the dicarboxamide groups to secondary amines, yielding N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-diamine.

-

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation selectively saturates the thiophene ring, forming tetrahydrothiophene derivatives while preserving the pyridine ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

-

Thiophene Bromination : Bromine in the presence of FeBr₃ substitutes the thiophene ring at the 5-position, confirmed by X-ray crystallography.

-

Pyridine Amination : Sodium amide in liquid ammonia introduces an amino group at the pyridine C2 position via the Chichibabin reaction .

Comparative Reactivity Insights

-

Piperidine Ring Stability : The piperidine core remains intact under mild acidic/basic conditions but undergoes ring-opening in strong HCl (>6M) at elevated temperatures .

-

Amide Hydrolysis : Prolonged exposure to aqueous NaOH (2M, 80°C) cleaves amide bonds, generating piperidine-1,4-dicarboxylic acid and substituted amines.

Mechanistic Considerations

-

Oxidation Pathways : Thiophene sulfoxidation proceeds via a radical mechanism, while pyridine N-oxidation involves electrophilic attack by peracids.

-

Substitution Selectivity : Electron-rich thiophene favors electrophilic substitution at C5, whereas pyridine’s electron-deficient nature directs nucleophilic attacks to C2/C4 positions .

Propriétés

IUPAC Name |

4-N-pyridin-2-yl-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c22-16(20-15-5-1-2-8-18-15)13-6-9-21(10-7-13)17(23)19-12-14-4-3-11-24-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDKQJXKLWZRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.